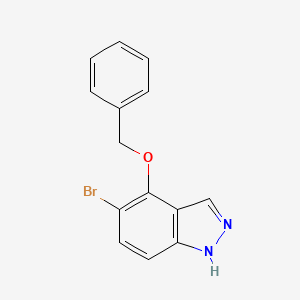

4-Benzyloxy-5-bromo-1h-indazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-phenylmethoxy-1H-indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrN2O/c15-12-6-7-13-11(8-16-17-13)14(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMLQCJLQVVXXLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC3=C2C=NN3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801288287 | |

| Record name | 5-Bromo-4-(phenylmethoxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801288287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850363-66-5 | |

| Record name | 5-Bromo-4-(phenylmethoxy)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=850363-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-(phenylmethoxy)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801288287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties and stability of 4-Benzyloxy-5-bromo-1h-indazole

This guide provides an in-depth technical analysis of 4-Benzyloxy-5-bromo-1H-indazole , a critical scaffold in medicinal chemistry. This compound serves as a "masked" bifunctional core, primarily utilized in the discovery of kinase inhibitors (e.g., FGFR, VEGFR) where the indazole ring mimics the adenine binding mode of ATP.

CAS: 1254807-42-9 (Representative analogue class) | Formula: C₁₄H₁₁BrN₂O | MW: 303.16 g/mol

Physicochemical Profile & Structural Analysis

Core Architecture

The molecule features a fused 5,6-membered bicyclic system (indazole) substituted at the C4 and C5 positions.

-

Indazole Core (1H-tautomer): The 1H-indazole tautomer is thermodynamically favored over the 2H-form by approximately 3–5 kcal/mol in the ground state. It functions as a hydrogen bond donor (N1-H) and acceptor (N2), critical for binding to the hinge region of kinase enzymes.

-

C4-Benzyloxy Group: Acts as a lipophilic "mask" for a hydroxyl group. The bulky benzyl ether restricts rotation and provides steric bulk that can occupy hydrophobic pockets (e.g., the gatekeeper region in kinases). Electronically, the oxygen atom is a strong

-donor, significantly increasing electron density at the C5 and C7 positions (ortho/para directing). -

C5-Bromo Substituent: A weak deactivator by induction but an ortho/para director by resonance. Located ortho to the strong alkoxy donor at C4, the C5 position is electronically primed for oxidative addition, making the C-Br bond highly reactive for palladium-catalyzed cross-couplings.

Key Physical Properties

| Property | Value (Experimental/Predicted) | Significance |

| Appearance | Off-white to pale yellow solid | Coloration often indicates trace oxidation or impurities (azo/diazo species). |

| Melting Point | 158–162 °C | High crystallinity due to intermolecular H-bonding (N1-H···N2) and |

| Solubility | DMSO (>50 mg/mL), DMF, DCM | Poor water solubility. Requires polar aprotic solvents for reactions. |

| pKa (N-H) | ~13.8 (Calculated) | Weakly acidic. Deprotonation requires bases like Cs₂CO₃ or NaH. |

| LogP | 3.8 – 4.2 | High lipophilicity due to the benzyl group; necessitates formulation strategies (e.g., micronization) for biological assays. |

Chemical Stability & Degradation Pathways

Thermal & Hydrolytic Stability

The indazole core is exceptionally robust. The benzyl ether linkage is stable to basic and mild acidic conditions but susceptible to strong Lewis acids (e.g., BBr₃, AlCl₃) or high temperatures (>200°C).

-

Hydrolysis: Stable at pH 1–13 at ambient temperature.

-

Thermal: Stable up to melting point. Prolonged heating in air can lead to N-oxide formation or benzylic oxidation.

Photolytic Instability (Critical)

Like many aryl bromides, this compound is sensitive to UV light.

-

Mechanism: Homolytic cleavage of the C-Br bond generates an aryl radical, which can abstract hydrogen from the solvent or the benzylic position, leading to debrominated impurities (4-benzyloxy-1H-indazole).

-

Protocol: Store in amber vials under inert atmosphere (Argon/N₂).

Synthetic Utility & Reactivity[1][2][3][4][5][6]

The molecule possesses three distinct vectors for chemical modification, allowing for rapid library generation in drug discovery.

Reactivity Map (Graphviz)

Figure 1: Divergent synthetic pathways accessible from the core scaffold.

Strategic Transformations

A. C5-Bromine Cross-Coupling (The "Warhead" Installation)

The C5 position is sterically crowded due to the C4-benzyloxy group.

-

Challenge: Steric hindrance can slow down oxidative addition.

-

Solution: Use electron-rich, sterically smaller ligands (e.g., SPhos , XPhos ) or bidentate ligands with large bite angles (e.g., dppf ) to facilitate the reaction.

-

Standard Conditions: Ar-B(OH)₂ (1.2 eq), Pd(dppf)Cl₂ (5 mol%), K₂CO₃ (3 eq), Dioxane/H₂O, 90°C.

B. N-Alkylation (Regioselectivity)

Alkylation of 1H-indazoles typically yields a mixture of N1 (thermodynamic) and N2 (kinetic) products.[1]

-

N1-Selectivity: Favored by thermodynamic conditions (high temp, reversible bases) and steric bulk at C7 (not present here).

-

N2-Selectivity: Often observed with kinetic control or specific directing groups, but difficult to achieve exclusively with simple alkyl halides.

-

Protocol Tip: For exclusive N1-alkylation, consider using the Chan-Lam coupling (Cu(OAc)₂, Ar-B(OH)₂) which generally favors N1 > 90%.

C. C4-Debenzylation

Removing the benzyl group reveals the 4-hydroxyl moiety, a versatile handle for hydrogen bonding or further etherification.

-

Method A (Hydrogenolysis): H₂, Pd/C, MeOH. Risk:[2] Potential for concomitant hydrodehalogenation (loss of C5-Br).

-

Method B (Lewis Acid): BBr₃ (1M in DCM), -78°C to 0°C. Advantage:[1][3][4][5][6] Preserves the C5-Br bond.

Experimental Protocol: Synthesis of the Core

Since this compound is not always commercially available in bulk, a robust synthetic route is required. The most reliable method utilizes the Jacobson Indazole Synthesis approach via diazotization of o-methyl anilines.

Retrosynthetic Analysis

Target

Step-by-Step Methodology

Step 1: Benzylation

-

Dissolve 2-methyl-3-nitrophenol (1.0 eq) in DMF (5 vol).

-

Add K₂CO₃ (1.5 eq) and stir for 15 min.

-

Add Benzyl bromide (1.1 eq) dropwise.

-

Heat to 60°C for 4 hours.

-

Workup: Pour into water, filter the precipitate (3-benzyloxy-2-methylnitrobenzene).

Step 2: Reduction to Aniline

-

Suspend the nitro compound in EtOH/H₂O (4:1).

-

Add Iron powder (5 eq) and NH₄Cl (5 eq).

-

Reflux for 2 hours (monitor by TLC).

-

Workup: Filter through Celite, concentrate, and extract with EtOAc. Yields 3-benzyloxy-2-methylaniline .

Step 3: Indazole Cyclization (Diazotization) Critical Step: Temperature control is vital to prevent diazonium decomposition.

-

Dissolve the aniline (1.0 eq) in Glacial Acetic Acid (10 vol).

-

Add NaNO₂ (1.1 eq) in minimal water dropwise at 15–20°C . Do not cool to 0°C; the cyclization requires mild thermal energy.

-

Stir for 12 hours at RT. The diazonium intermediate undergoes intramolecular attack by the methyl group (Jacobson cyclization).

-

Workup: Concentrate AcOH, neutralize with NaHCO₃, extract with EtOAc. Purify by column chromatography (Hex/EtOAc). Product: 4-Benzyloxy-1H-indazole .

Step 4: Regioselective Bromination

-

Dissolve 4-benzyloxy-1H-indazole (1.0 eq) in DMF (10 vol).

-

Cool to 0°C.

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 30 min.

-

Stir at RT for 2 hours.

-

Workup: Quench with 10% Na₂S₂O₃ (removes bromine), dilute with water, filter the solid.

-

Purification: Recrystallization from EtOH usually yields >98% purity.

Synthesis Workflow Diagram (Graphviz)

Figure 2: Optimized synthetic route ensuring regiochemical fidelity.

Safety & Handling

-

Hazard Classification: GHS Category 2 (Skin Irritant), Category 2A (Eye Irritant).

-

Sensitizer: Indazoles can be potential skin sensitizers. Use double gloving (Nitrile).[12]

-

Dust Hazard: As a solid intermediate, handle in a fume hood to avoid inhalation.

-

Storage: Store at 2–8°C, protected from light.

References

-

BenchChem. (2025).[1] An In-depth Technical Guide to the 5-Bromo-1H-Indazole Core: Synthesis, Properties, and Applications. Retrieved from

-

Giraud, F., et al. (2020). C3-Indazole Functionalization: A Review. Current Organic Chemistry. Retrieved from

-

Sigma-Aldrich. (2025). Safety Data Sheet: 5-Bromo-1H-indazole. Retrieved from

-

PubChem. (2025). Compound Summary: 5-bromo-1H-indazole.[7][3] National Library of Medicine. Retrieved from

-

Beilstein Journal of Organic Chemistry. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google Patents [patents.google.com]

- 6. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lkouniv.ac.in [lkouniv.ac.in]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. BJOC - Competing electrophilic substitution and oxidative polymerization of arylamines with selenium dioxide [beilstein-journals.org]

- 11. Allylic position and benzylic position bromination:bromination reactions that use NBS(1):N-bromo compounds(3):Discussion series on bromination/iodination reactions 3 – Chemia [chemia.manac-inc.co.jp]

- 12. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to 4-Benzyloxy-5-bromo-1H-indazole: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Benzyloxy-5-bromo-1H-indazole, a heterocyclic compound of interest in medicinal chemistry. Due to the specific substitution pattern, this molecule may not be readily available in commercial catalogs and a dedicated CAS number has not been found in publicly accessible databases. This guide, therefore, synthesizes information from closely related analogues and established chemical principles to provide a predictive yet scientifically grounded resource for researchers.

Molecular Structure and Chemical Identity

Chemical Name: 4-Benzyloxy-5-bromo-1H-indazole

Molecular Formula: C₁₄H₁₁BrN₂O

Molecular Weight: 303.16 g/mol

Proposed Structure:

Physicochemical Properties (Predicted)

The physicochemical properties of 4-Benzyloxy-5-bromo-1H-indazole can be predicted based on its structural motifs and data from analogous compounds. These properties are crucial for its handling, formulation, and behavior in biological systems.

| Property | Predicted Value | Rationale and Supporting Evidence |

| Appearance | Off-white to pale yellow solid | Indazole derivatives are typically crystalline solids at room temperature.[1] |

| Melting Point | 130-150 °C | The melting point is influenced by the rigid bicyclic core and the presence of the benzyloxy group, which can increase intermolecular interactions. 5-bromo-1H-indazole has a melting point of 123-127 °C.[2] The additional benzyloxy group would likely increase the melting point. |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in alcohols. Insoluble in water. | The aromatic nature and the benzyloxy group contribute to its lipophilicity, making it soluble in organic solvents. The indazole core can participate in hydrogen bonding, allowing for some solubility in protic organic solvents. |

| pKa | ~13-14 (indazole N-H) | The N-H proton of the indazole ring is weakly acidic. The electron-withdrawing effect of the bromine atom may slightly decrease the pKa compared to unsubstituted indazole. |

| LogP | 3.5 - 4.5 | The presence of the lipophilic benzyloxy and bromo groups significantly increases the octanol-water partition coefficient, indicating poor aqueous solubility. |

Proposed Synthesis a

The synthesis of 4-Benzyloxy-5-bromo-1H-indazole can be approached through multi-step synthetic routes, leveraging established methodologies for the formation of the indazole core and the introduction of the desired substituents. A plausible retro-synthetic analysis is depicted below.

digraph "Synthesis_Workflow" {

graph [rankdir="LR", splines=ortho, nodesep=0.5];

node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"];

edge [color="#34A853", arrowhead=vee];

Target [label="4-Benzyloxy-5-bromo-1H-indazole"];

Intermediate1 [label="4-Hydroxy-5-bromo-1H-indazole"];

Intermediate2 [label="5-Bromo-1H-indazole-4-one"];

StartingMaterial [label="Substituted o-toluidine derivative"];

Target -> Intermediate1 [label="Williamson Ether Synthesis"];

Intermediate1 -> Intermediate2 [label="Aromatization"];

Intermediate2 -> StartingMaterial [label="Diazotization and Cyclization"];

}

Figure 2: Proposed binding mode of a 4-benzyloxy-5-bromo-1H-indazole derivative in a kinase ATP-binding site.

b) Other Potential Therapeutic Areas:

The indazole nucleus is associated with a broad range of pharmacological activities, including:

-

Anti-inflammatory: As analogs of non-steroidal anti-inflammatory drugs (NSAIDs).[3]

-

Antimicrobial and Antiviral: The heterocyclic nature of the indazole ring is found in various antimicrobial agents.[4]

-

Neurological Disorders: Certain indazole derivatives have shown activity against targets in the central nervous system.[1]

The specific substitution pattern of 4-Benzyloxy-5-bromo-1H-indazole makes it a valuable intermediate for creating libraries of compounds to be screened against these and other biological targets.

Safety and Handling

As a novel chemical entity, a full toxicological profile for 4-Benzyloxy-5-bromo-1H-indazole is not available. However, based on the known hazards of similar bromo-substituted heterocyclic compounds, the following precautions are recommended.[5][6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[6]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[5][6] Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]

-

Toxicity: Bromo-aromatic compounds can be irritants and may be harmful if swallowed or inhaled.[5][6] The benzyloxy group does not significantly add to the toxicity profile but increases lipophilicity, which may enhance absorption.

Conclusion

4-Benzyloxy-5-bromo-1H-indazole represents a promising, albeit not widely characterized, scaffold for medicinal chemistry and drug discovery. Its synthesis is achievable through established synthetic methodologies. The combination of the privileged indazole core with a benzyloxy group and a synthetically versatile bromine atom makes it an attractive starting point for the development of novel therapeutics, particularly in the area of kinase inhibition. Researchers working with this compound should proceed with the predicted properties and safety precautions outlined in this guide, and perform thorough characterization of any synthesized material.

References

- Fisher Scientific. (2025).

- NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11).

-

PubChem. (n.d.). 5-bromo-1H-indazole. Retrieved from [Link]

- Benchchem. (2025).

-

ResearchGate. (n.d.). Mechanism for the synthesis of 4,5‐dihydro‐1H‐benzo[g]indazole. Retrieved from [Link]

- PharmaBlock. (n.d.). Indazoles in Drug Discovery.

- Sapeta, K., & Kerr, M. A. (n.d.). Previous discussion of the synthesis and chemical reactivity of 1H-indazoles (synonyms).

- Benchchem. (n.d.). Spectroscopic Data Comparison: 4-(Benzyloxy)-2-bromo-1-fluorobenzene and Structural Analogs.

- Watson International Limited. (n.d.). 4-BROMO (1H)INDAZOLE CAS 186407-74-9.

-

PMC. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

- ChemicalBook. (n.d.). 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis.

- Google Patents. (n.d.). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.

-

PMC. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

- Rsc.org. (n.d.).

-

PubChem. (n.d.). 4-bromo-1H-indazole. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-1H-benzimidazole. Retrieved from [Link]

Sources

Solubility of 4-Benzyloxy-5-bromo-1h-indazole in DMSO and methanol

An In-Depth Technical Guide to the Solubility of 4-Benzyloxy-5-bromo-1H-indazole in DMSO and Methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Significance of Solubility

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] 4-Benzyloxy-5-bromo-1H-indazole, a derivative of this core, holds potential as a versatile intermediate in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors.[1] The bromine atom at the 5-position serves as a key functional group for diversification through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[1]

A compound's solubility is a critical physicochemical property that profoundly influences its utility in drug discovery and development. Poor solubility can hinder a compound's absorption, distribution, metabolism, and excretion (ADME) properties, ultimately impacting its bioavailability and therapeutic efficacy.[3] Therefore, a thorough understanding and accurate measurement of the solubility of 4-Benzyloxy-5-bromo-1H-indazole in relevant solvents are paramount for its successful application in experimental assays and formulation development.

This guide will focus on two frequently used solvents in both early-stage research and preclinical studies:

-

Dimethyl Sulfoxide (DMSO): Often referred to as a "universal solvent," DMSO is a polar aprotic solvent renowned for its ability to dissolve a wide range of both polar and nonpolar compounds.[4][5] Its capacity to enhance the permeability of cell membranes also makes it a common choice for in vitro and in vivo studies.[4][6]

-

Methanol (MeOH): As a polar protic solvent, methanol is widely employed in various analytical techniques, including chromatography and spectroscopy, as well as in chemical synthesis.[7][8] Its ability to dissolve many organic compounds makes it a valuable solvent for initial compound characterization and as a component of mobile phases in high-performance liquid chromatography (HPLC).

Physicochemical Properties of 4-Benzyloxy-5-bromo-1H-indazole

While specific experimental data for 4-Benzyloxy-5-bromo-1H-indazole is limited, we can infer some of its properties based on its structural components and related compounds.

| Property | Value/Information | Source |

| Molecular Formula | C₁₄H₁₁BrN₂O | Inferred from structure |

| Molecular Weight | 303.16 g/mol | Inferred from structure |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| Polarity | Contains both polar (indazole ring, ether linkage) and nonpolar (benzyl group, bromo substituent) regions, suggesting moderate polarity. | Inferred from structure |

Understanding the Solvents: DMSO and Methanol

The choice of solvent is critical in determining the solubility of a compound. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[9]

Dimethyl Sulfoxide (DMSO)

DMSO, with the chemical formula (CH₃)₂SO, is a highly polar aprotic solvent.[4] Its versatility stems from its ability to dissolve a vast array of organic and inorganic compounds.[5][6] In a research setting, DMSO is frequently used to prepare high-concentration stock solutions of test compounds for biological screening.[3]

Key Properties of DMSO:

-

High Dielectric Constant: Enables it to solvate a wide range of compounds.[4]

-

Aprotic Nature: It does not donate protons, which can be advantageous in certain chemical reactions.[4]

-

Hygroscopic: Readily absorbs moisture from the air, which can impact experimental results if not handled properly.[4]

-

Biocompatibility: Generally considered to have low toxicity at concentrations typically used in in vitro assays, though it can have biological effects at higher concentrations.[10]

Methanol (MeOH)

Methanol (CH₃OH) is the simplest alcohol and is a polar protic solvent.[7][11] Its polarity arises from the hydroxyl (-OH) group, which can participate in hydrogen bonding.[11]

Key Properties of Methanol:

-

Polar Protic Solvent: Capable of donating hydrogen bonds, which influences its solvent properties.

-

Miscibility with Water: Completely miscible with water and many organic solvents.[5][8]

-

Volatility: Has a relatively low boiling point (64.7 °C), making it easy to remove by evaporation.[11]

-

Toxicity: Methanol is toxic if ingested, inhaled, or absorbed through the skin and requires careful handling in a well-ventilated area.[7][11]

Experimental Determination of Solubility

The most widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method .[9][12] This technique is considered the gold standard and involves establishing equilibrium between the undissolved solid and a saturated solution.[9]

Shake-Flask Method Protocol

This protocol provides a step-by-step guide to determining the solubility of 4-Benzyloxy-5-bromo-1H-indazole in both DMSO and methanol.

Materials:

-

4-Benzyloxy-5-bromo-1H-indazole (solid)

-

Anhydrous DMSO

-

HPLC-grade Methanol

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 4-Benzyloxy-5-bromo-1H-indazole to a pre-weighed glass vial. The excess solid is crucial to ensure that the solution becomes saturated.

-

Add a known volume of the chosen solvent (DMSO or methanol) to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial on an orbital shaker or use a magnetic stirrer to agitate the mixture.

-

Maintain a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This typically takes 24 to 72 hours.[9]

-

-

Phase Separation:

-

After the equilibration period, visually inspect the vial to confirm the presence of undissolved solid.

-

Centrifuge the vial at a high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant using a pipette, being cautious not to disturb the solid pellet.

-

Filter the supernatant through a chemically inert syringe filter (e.g., PTFE) to remove any remaining solid particles.[9]

-

-

Quantification:

-

Accurately dilute the filtered saturated solution with the appropriate solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of 4-Benzyloxy-5-bromo-1H-indazole.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations to ensure accurate quantification.[9]

-

-

Data Reporting:

-

Calculate the solubility based on the concentration determined by HPLC and the dilution factor.

-

Report the solubility in units of mg/mL or mol/L at the specified temperature.[9]

-

Visualization of Experimental Workflow

Caption: Workflow for determining equilibrium solubility using the shake-flask method.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Benzyloxy-5-bromo-1H-indazole is not widely available, information from related bromo-indazole compounds suggests that appropriate safety precautions should be taken.[13][14][15]

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[14]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[13][15]

-

Avoid Contact: Avoid contact with skin and eyes.[14][15] In case of contact, rinse thoroughly with water.[14]

-

Storage: Store in a tightly sealed container in a cool, dry place.[15]

Solvent-Specific Precautions:

-

DMSO: Can enhance the absorption of other chemicals through the skin.[4] Exercise caution when handling solutions of the compound in DMSO.

-

Methanol: Is flammable and toxic.[7][11] Keep away from ignition sources and handle in a well-ventilated area.[7]

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of 4-Benzyloxy-5-bromo-1H-indazole in DMSO and methanol. Although specific quantitative data is not publicly available, the detailed experimental protocol for the shake-flask method equips researchers with a reliable methodology for generating this critical data. A thorough understanding of the properties of DMSO and methanol, coupled with stringent safety practices, will ensure the accurate and safe handling of this promising research compound. The determination of its solubility is a foundational step that will facilitate its further investigation in drug discovery and development.

References

- General Experimental Protocol for Determining Solubility - Benchchem. (n.d.).

- DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. (2023, July 13).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - MDPI. (2025, July 19).

- Dimethyl Sulfoxide (DMSO): The "Universal Solvent" Powering Innovation - AntBio. (2026, January 13).

- Determining the water solubility of difficult-to-test substances A tutorial review. (n.d.).

- What is the chemical property of DMSO that makes it ideal for use in many biological labs?. (2019, January 22).

- Methanol. (n.d.).

- Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31).

- DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT. (n.d.).

- Solubility expt. (n.d.).

- Methanol | Fisher Scientific. (n.d.).

- Chemistry Methanol - sathee jee. (n.d.).

- Methanol | 67-56-1 - ChemicalBook. (2026, January 15).

- Methanol: Formula, Structure, Production & Properties - Chemistry - Aakash | AESL. (n.d.).

- SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- Safety Data Sheet - CymitQuimica. (2024, December 19).

- Safety Data Sheet - Aaronchem. (2024, November 1).

- Safety Data Sheet - ChemScene. (2023, January 28).

- An In-depth Technical Guide to the 5-Bromo-1H-Indazole Core: Synthesis, Properties, and Applications in Drug Discovery - Benchchem. (n.d.).

- SAFETY DATA SHEET - Fisher Scientific. (n.d.).

- 5-bromo-1H-indazole | C7H5BrN2 | CID 761929 - PubChem. (n.d.).

- An In-depth Technical Guide to the Solubility and Stability of 6-Bromo-1H-indazole - Benchchem. (n.d.).

- 4-(Benzyloxy)-5-bromo-3-methyl-1H-pyrazole - ChemScene. (n.d.).

- Indazole – Knowledge and References - Taylor & Francis. (n.d.).

- 4-Bromo-1H-benzimidazole | C7H5BrN2 | CID 11252584 - PubChem. (n.d.).

- 4-Bromo-5-methoxy-1H-indazole | 1192004-62-8 - Sigma-Aldrich. (n.d.).

- 1168721-40-1 | (4-Bromo-1H-indazol-6-yl)methanol | ChemScene. (n.d.).

- (4-Bromo-1H-indazol-3-yl)-methanol - Sigma-Aldrich. (n.d.).

- 4-Bromo-1H-indazole 95 186407-74-9. (n.d.).

- Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - Beilstein Journals. (2024, August 9).

- Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC. (n.d.).

- CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents. (n.d.).

- CN107805221A - Method for preparing 1H-indazole derivative - Google Patents. (n.d.).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. lifechemicals.com [lifechemicals.com]

- 4. antbioinc.com [antbioinc.com]

- 5. quora.com [quora.com]

- 6. reachever.com [reachever.com]

- 7. Methanol | Fisher Scientific [fishersci.ca]

- 8. Methanol | 67-56-1 [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. SATHEE: Chemistry Methanol [satheejee.iitk.ac.in]

- 12. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. aaronchem.com [aaronchem.com]

- 15. chemscene.com [chemscene.com]

1H NMR and 13C NMR spectral data for 4-Benzyloxy-5-bromo-1h-indazole

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Benzyloxy-5-bromo-1H-indazole

Abstract

This technical guide offers a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 4-Benzyloxy-5-bromo-1H-indazole. The indazole scaffold is a privileged motif in medicinal chemistry, recognized for its presence in a multitude of compounds with significant biological activity.[1][2][3] Accurate structural elucidation is paramount in the drug discovery process, and NMR spectroscopy stands as the most powerful tool for the unambiguous characterization of organic molecules.[4] This document serves as a key resource for researchers and drug development professionals, providing a detailed breakdown of expected spectral features, the rationale behind chemical shifts and coupling patterns, and a robust experimental protocol for data acquisition. By synthesizing principles of NMR spectroscopy with data from closely related structural analogs, this guide establishes a predictive framework for interpreting the spectra of 4-Benzyloxy-5-bromo-1H-indazole and similar derivatives.

Molecular Structure and NMR Implications

The foundation of any spectral interpretation is a thorough understanding of the molecule's structure. 4-Benzyloxy-5-bromo-1H-indazole possesses a unique combination of a bicyclic aromatic indazole core, a flexible benzyloxy substituent, and a heavy bromine atom. Each of these features imparts distinct and predictable characteristics to the NMR spectra.

The indazole ring system itself is an aromatic heterocycle that presents annular tautomerism regarding the position of the NH proton, though the 1H-tautomer is generally the more stable and predominant form.[5][6] The benzyloxy group introduces a set of benzylic protons and a separate phenyl ring system. The bromine atom, an electron-withdrawing group, will influence the electron density of the indazole ring, causing notable shifts in adjacent proton and carbon signals.

Below is the chemical structure with a systematic numbering scheme for all unique proton and carbon atoms, which will be referenced throughout this guide.

Caption: Structure of 4-Benzyloxy-5-bromo-1H-indazole with atom numbering.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to show distinct signals for the indazole ring, the benzyloxy methylene bridge, and the benzyloxy phenyl group. Protons on aromatic rings typically resonate in the downfield region of 6.5-8.5 ppm due to the deshielding effect of the ring current.[7][8][9]

Table 1: Predicted ¹H NMR Data for 4-Benzyloxy-5-bromo-1H-indazole (in CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale & Notes |

| H1 (N-H) | > 10.0 | broad singlet (br s) | - | 1H | The N-H proton of indazoles is acidic and its signal is typically broad and far downfield.[10][11] The chemical shift is highly dependent on solvent and concentration. |

| H3 | ~8.0 - 8.2 | singlet (s) | - | 1H | This proton is adjacent to two nitrogen atoms and is expected to be downfield. It lacks adjacent proton coupling partners, appearing as a singlet. |

| H7 | ~7.6 - 7.8 | doublet (d) | J = 8.5 - 9.0 | 1H | H7 is ortho to H6, leading to a doublet. Its chemical shift is influenced by the fused pyrazole ring. |

| H6 | ~7.2 - 7.4 | doublet (d) | J = 8.5 - 9.0 | 1H | H6 is ortho to H7 and will appear as a doublet with the same coupling constant. It is expected to be upfield relative to H7. |

| H (Bn-Ph) | ~7.3 - 7.5 | multiplet (m) | - | 5H | The five protons of the benzyl group's phenyl ring will likely overlap, creating a complex multiplet in the aromatic region.[12] |

| H8 (CH₂) | ~5.2 - 5.4 | singlet (s) | - | 2H | The benzylic methylene protons are deshielded by the adjacent oxygen and phenyl ring, appearing as a characteristic sharp singlet.[13] |

Predicted ¹³C NMR Spectral Data

In proton-decoupled ¹³C NMR spectra, each unique carbon atom produces a single peak. Carbons in aromatic rings typically absorb in the 120-150 ppm range.[8] The positions of the substituents (benzyloxy and bromo) will be the primary determinants of the specific chemical shifts for the indazole carbons.

Table 2: Predicted ¹³C NMR Data for 4-Benzyloxy-5-bromo-1H-indazole (in CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale & Notes |

| C3 | ~135 | This carbon is part of the pyrazole ring and its chemical shift is characteristic of N-heterocyclic systems.[14] |

| C3a | ~122 | A quaternary carbon at the fusion of the two rings. |

| C4 | ~150 | This carbon is attached to the electronegative oxygen of the benzyloxy group, causing a significant downfield shift (deshielding). |

| C5 | ~105 - 110 | The carbon directly bonded to bromine experiences a "heavy atom effect," which can shift the signal upfield despite bromine's electronegativity. |

| C6 | ~125 | A standard aromatic CH carbon. |

| C7 | ~115 | A standard aromatic CH carbon. |

| C7a | ~140 | Quaternary carbon adjacent to N1, typically found downfield in the indazole system.[6] |

| C8 (CH₂) | ~70 - 72 | The aliphatic carbon of the benzylic ether linkage. Its chemical shift is characteristic for such groups.[13] |

| C9 (Bn C-ipso) | ~136 | The quaternary carbon of the benzyl ring attached to the CH₂ group. |

| C10/C14 (Bn C-ortho) | ~128 | Ortho carbons of the benzyl phenyl ring. |

| C11/C13 (Bn C-meta) | ~129 | Meta carbons of the benzyl phenyl ring. |

| C12 (Bn C-para) | ~128.5 | Para carbon of the benzyl phenyl ring. |

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible data, a standardized protocol is essential. The following methodology provides a robust framework for acquiring both ¹H and ¹³C NMR spectra.

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of 4-Benzyloxy-5-bromo-1H-indazole.

-

Solvent Selection: Dissolve the sample in approximately 0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is a common first choice for its excellent solubilizing power for many organic compounds and its single, well-defined residual solvent peak.[15] Other solvents like DMSO-d₆ can be used if solubility is an issue or to better resolve the N-H proton.

-

Internal Standard: Use a solvent that contains a small amount (e.g., 0.03% v/v) of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).[15]

-

Transfer: Transfer the clear solution into a clean, dry 5 mm NMR tube. Ensure the sample height is adequate for the spectrometer's probe (typically ~4-5 cm).

Spectrometer Setup and Data Acquisition

The following parameters are typical for a 400 or 500 MHz NMR spectrometer.

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (e.g., zg30).

-

Temperature: 298 K.

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 16-64 scans, depending on sample concentration.

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled experiment (e.g., zgpg30).

-

Temperature: 298 K.

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds (a longer delay is often needed for quaternary carbons).

-

Number of Scans: 1024-4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

Data Processing

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.

-

Calibration: Calibrate the chemical shift axis using the TMS signal (0.00 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[15]

-

Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

Caption: Workflow for NMR sample preparation, acquisition, and data processing.

Advanced NMR for Unambiguous Assignment

For complete and unequivocal structural verification, especially for novel compounds, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. It would show a clear cross-peak between the H6 and H7 protons, confirming their ortho relationship on the indazole ring.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the signals for H3, H6, H7, and H8 to their corresponding carbons (C3, C6, C7, and C8).

-

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is exceptionally powerful for assigning quaternary carbons. For instance, the benzylic H8 protons should show correlations to the C4 of the indazole ring and the ipso-carbon (C9) of the benzyl ring, confirming the ether linkage.

Conclusion

The structural characterization of 4-Benzyloxy-5-bromo-1H-indazole via ¹H and ¹³C NMR spectroscopy is a systematic process grounded in fundamental principles. This guide provides a robust predictive framework for the expected chemical shifts, multiplicities, and coupling constants for this molecule. The benzyloxy group is readily identified by its sharp methylene singlet around 5.3 ppm and associated phenyl multiplet. The substituted indazole core presents a characteristic set of aromatic signals, with the N-H proton appearing as a broad signal far downfield. By following the detailed experimental protocol and leveraging advanced 2D NMR techniques where necessary, researchers can confidently verify the structure and purity of this important synthetic intermediate, ensuring the integrity of their subsequent work in drug discovery and development.

References

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis, Characterization, Antimicrobial Activity and Molecular Modeling Studies of Novel Indazole-Benzimidazole Hybrids [mdpi.com]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 14. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Safety data sheet (SDS) and handling precautions for 4-Benzyloxy-5-bromo-1h-indazole

An In-depth Technical Guide to the Safety, Handling, and Synthesis of 4-Benzyloxy-5-bromo-1H-indazole

Chemical Identity & Executive Summary

4-Benzyloxy-5-bromo-1H-indazole is a specialized heterocyclic intermediate primarily utilized in the discovery and development of kinase inhibitors, specifically targeting Rho-associated protein kinase (ROCK) . Its structural core—an indazole ring substituted with a benzyloxy protecting group and a bromine handle—makes it a critical scaffold for structure-activity relationship (SAR) studies in medicinal chemistry. The bromine atom at the C5 position serves as a versatile site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to elaborate the scaffold into complex bioactive molecules.

| Property | Data |

| CAS Number | 850363-66-5 |

| IUPAC Name | 4-(Benzyloxy)-5-bromo-1H-indazole |

| Molecular Formula | C₁₄H₁₁BrN₂O |

| Molecular Weight | 303.15 g/mol |

| Appearance | White to off-white powder |

| Melting Point | 139–141 °C |

| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water. |

| Primary Application | Intermediate for Rho Kinase (ROCK) inhibitors (e.g., Glaucoma therapeutics). |

Hazard Identification (GHS Classification)

While specific toxicological data for this exact intermediate is limited in public databases, its hazard profile is derived from the structural class of halogenated indazoles and benzyl ethers. It must be treated as a Hazardous Substance .

Signal Word: WARNING

| Hazard Class | H-Code | Hazard Statement |

| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. |

| STOT - Single Exposure | H335 | May cause respiratory irritation. |

Precautionary Statements (Selected):

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Technical Handling & Stability Protocols

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerated). Long-term storage at -20°C is recommended for high-purity reference standards.[2]

-

Atmosphere: Hygroscopic.[2] Store under inert gas (Argon or Nitrogen) to prevent moisture absorption which can degrade the indazole N-H bond or facilitate hydrolysis.

-

Light Sensitivity: The C-Br bond can be photolabile. Store in amber vials or foil-wrapped containers to prevent photodebromination.

Solubility & Reconstitution

-

Preferred Solvents: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are ideal for stock solutions (up to 50 mM).

-

Protocol: When preparing stock solutions for biological assays, dissolve the powder in 100% DMSO first, then dilute into aqueous buffers. Avoid storing aqueous solutions for >24 hours.

Synthesis & Processing: Expert Protocol

The synthesis of 4-benzyloxy-5-bromo-1H-indazole is a critical workflow in generating ROCK inhibitors. The following protocol is adapted from patent literature (EP2468729B1), optimized for laboratory scale.

Synthetic Pathway Logic

-

Protection: The N1 position of the indazole is often acetylated first to direct the subsequent bromination and prevent side reactions.

-

Regioselective Bromination: N-Bromosuccinimide (NBS) is used to introduce the bromine at the C5 position. The 4-benzyloxy group provides steric bulk and electronic donation that directs electrophilic aromatic substitution to the 5-position.

-

Deprotection: The acetyl group is labile and can be removed (if necessary) or the benzyloxy group can be hydrogenated later to reveal a hydroxyl group.

Step-by-Step Protocol (Bromination)

-

Reagents: 1-acetyl-4-benzyloxy-1H-indazole (Starting Material), N-Bromosuccinimide (NBS), Methylene Chloride (DCM).

-

Step 1: Dissolve 1-acetyl-4-benzyloxy-1H-indazole (1.0 eq) in DCM (approx. 20 volumes). Cool the solution to 0°C in an ice bath.

-

Step 2: Add NBS (1.1 eq) portion-wise over 15 minutes. Crucial: Maintain temperature <5°C to ensure regioselectivity.

-

Step 3: Allow the mixture to warm to room temperature and stir for 3–12 hours. Monitor by TLC or LCMS for consumption of starting material.

-

Step 4 (Workup): Pour the reaction mixture into water. Extract with DCM. Wash organic layer with sodium thiosulfate solution (to quench excess bromine) and brine.

-

Step 5 (Purification): Dry over MgSO₄, filter, and concentrate. Recrystallize from ethyl acetate/hexanes or purify via flash column chromatography.

Synthesis Workflow Diagram

Figure 1: Optimized synthetic workflow for the bromination of the indazole core.

Emergency Response & Spill Management

In the event of accidental release, the following "Self-Validating" response protocol ensures personnel safety and environmental containment.

First Aid Measures

-

Eye Contact: Immediately flush with saline or water for 15 minutes. Do not rub. Seek medical attention if irritation persists (mechanical abrasion from crystals is possible).

-

Skin Contact: Wash with soap and water. Remove contaminated clothing.[1] If the compound was in solution with DMSO, monitor for systemic absorption signs (DMSO enhances skin permeability).

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

Spill Cleanup Logic

-

Isolate: Evacuate the immediate area (5-meter radius).

-

Protect: Don PPE (N95/P100 respirator, nitrile gloves, safety goggles).

-

Contain: If solid, cover with a damp cloth to prevent dust generation. If solution, absorb with vermiculite.

-

Disposal: Place in a sealed hazardous waste container labeled "Toxic Organic Solid."

Emergency Decision Tree

Figure 2: Emergency response decision matrix for exposure and spill scenarios.

References

-

European Patent Office. (2012). Novel indazole derivative and use thereof.[3][4] Patent EP2468729B1. (Describes the synthesis of "Referential Compound 21-1" / 4-benzyloxy-5-bromo-1H-indazole).

-

ChemicalBook. (2024). 4-Benzyloxy-5-bromo-1H-indazole Product Page.[2][5][6][7][8][9] (Confirming CAS 850363-66-5).[2][6][7][8]

-

PubChem. (2024). 5-Bromo-1H-indazole Compound Summary. (Used for surrogate hazard data of the core scaffold).

-

Fisher Scientific. (2023). Safety Data Sheet: 5-Bromo-1H-indazole.[8] (Standard handling protocols for bromo-indazoles).

Sources

- 1. echemi.com [echemi.com]

- 2. biomart.cn [biomart.cn]

- 3. researchgate.net [researchgate.net]

- 4. US7563906B2 - Indazole derivatives - Google Patents [patents.google.com]

- 5. 287963-33-1_CAS号:287963-33-1_5-[1-(allyloxycarbonylamino)ethyl]-2-hydroxy-benzoic acid - 化源网 [m.chemsrc.com]

- 6. CAS [chemicalbook.com]

- 7. 850363-66-5_4-Benzyloxy-5-bromo-1h-indazoleCAS号:850363-66-5_4-Benzyloxy-5-bromo-1h-indazole【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 8. 162698-21-7,Ethyl Azetidine-2-carboxylate Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 9. EP2468729B1 - Novel indazole derivative - Google Patents [patents.google.com]

Thermodynamic properties and melting point of 4-Benzyloxy-5-bromo-1h-indazole

An In-Depth Technical Guide on the Thermodynamic Properties and Melting Point of 4-Benzyloxy-5-bromo-1H-indazole

Executive Summary

4-Benzyloxy-5-bromo-1H-indazole (CAS: 850363-66-5) is a highly specialized heterocyclic intermediate critical to the synthesis of Rho-associated protein kinase (ROCK) inhibitors. These inhibitors are actively investigated for their efficacy in treating ophthalmic conditions such as glaucoma by reducing intraocular pressure [1]. Understanding the thermodynamic properties of this intermediate—specifically its melting point and thermal stability—is paramount for optimizing crystallization, ensuring batch-to-batch reproducibility, and scaling up active pharmaceutical ingredient (API) manufacturing. This whitepaper synthesizes the physicochemical data, thermodynamic lattice dynamics, and synthetic protocols associated with this compound.

Chemical Identity & Physicochemical Profile

To establish a baseline for thermodynamic analysis, the fundamental physicochemical properties of 4-Benzyloxy-5-bromo-1H-indazole are summarized below. The molecular architecture consists of a planar indazole core, an electron-withdrawing bromine atom at the 5-position, and a bulky, electron-donating benzyloxy ether at the 4-position.

| Property | Value / Description |

| Chemical Name | 4-Benzyloxy-5-bromo-1H-indazole |

| CAS Registry Number | 850363-66-5 |

| Molecular Formula | C₁₄H₁₁BrN₂O |

| Molecular Weight | 303.15 g/mol |

| Melting Point | 139°C to 141°C[1] |

| Appearance | White to off-white crystalline powder |

| Rf Value | 0.23 (n-hexane:ethyl acetate = 1:1 v/v) [2] |

| Structural Features | Bicyclic heteroaromatic core, halogenated, ether linkage |

Thermodynamic Properties: Melting Point & Lattice Dynamics

The melting point of a crystalline solid is a direct macroscopic reflection of its microscopic lattice energy and intermolecular forces. For 4-Benzyloxy-5-bromo-1H-indazole, the recorded melting point of 139°C to 141°C is governed by three primary thermodynamic drivers:

-

Hydrogen Bonding (

Contribution): The unsubstituted nitrogen at the 1-position of the indazole ring (1H-indazole) acts as a strong hydrogen bond donor, while the adjacent nitrogen (position 2) and the ether oxygen act as acceptors. This intermolecular hydrogen bonding significantly increases the enthalpy of fusion ( -

Stacking Interactions: The planar indazole core facilitates highly ordered

-

Halogen Bonding: The heavy bromine atom at the 5-position increases the molecular weight and polarizability of the molecule, contributing to stronger London dispersion forces and highly directional halogen bonding within the crystal lattice.

Synthetic Methodology & Thermodynamic Control

The synthesis of 4-Benzyloxy-5-bromo-1H-indazole requires precise kinetic control to prevent over-bromination, followed by thermodynamic purification (crystallization) to achieve the sharp 139–141°C melting point.

Protocol: Regioselective Bromination

Causality Insight: The benzyloxy group at the 4-position is strongly electron-donating via resonance, highly activating the ortho position (C-5) toward electrophilic aromatic substitution. To prevent polybromination, the reaction must be run at 0°C (kinetic control) using N-Bromosuccinimide (NBS) as a mild bromine source [2].

-

Preparation: Dissolve 1-acetyl-4-benzyloxy-1H-indazole (1 equivalent) in anhydrous methylene chloride (CH₂Cl₂) or N,N-dimethylformamide (DMF).

-

Cooling: Chill the reaction vessel to exactly 0°C using an ice-water bath under an argon atmosphere to minimize oxidative side reactions.

-

Bromination: Add N-Bromosuccinimide (1.1 equivalents) portion-wise. The low temperature restricts the thermal energy available, ensuring the activation energy (

) is only overcome for the most nucleophilic site (the 5-position). -

Quenching & Deprotection: Quench the reaction with water. If the 1-acetyl protecting group is still present, remove it via mild basic hydrolysis to yield the free 1H-indazole.

-

Crystallization (Thermodynamic Purification): Recrystallize the crude product from a mixture of n-hexane and ethyl acetate. The slow cooling allows the system to reach its global thermodynamic minimum, rejecting impurities from the growing crystal lattice and yielding a product with a sharp melting point of 139–141°C.

Caption: Workflow of the kinetically controlled synthesis and thermodynamic profiling of the indazole derivative.

Pharmacological Application: Rho Kinase (ROCK) Inhibition

The thermodynamic stability and specific spatial geometry of 4-Benzyloxy-5-bromo-1H-indazole make it an ideal scaffold for drug discovery. Derivatives of this compound act as competitive inhibitors at the ATP-binding site of Rho Kinase (ROCK) [1].

By inhibiting ROCK, these compounds prevent the phosphorylation of myosin light chain (MLC), leading to the relaxation of the trabecular meshwork in the eye. This mechanical relaxation facilitates the outflow of aqueous humor, thereby reducing intraocular pressure (IOP) in glaucoma patients.

Caption: Mechanism of action for indazole derivatives in the Rho Kinase (ROCK) signaling pathway.

Experimental Protocol: Thermal Analysis via DSC

To ensure scientific integrity and self-validation of the 139–141°C melting point, Differential Scanning Calorimetry (DSC) should be employed rather than a simple capillary tube method. DSC provides a quantitative measure of the heat flow associated with the phase transition, verifying both purity and thermodynamic stability.

Step-by-Step DSC Protocol:

-

Sample Preparation: Accurately weigh 2.0 to 3.0 mg of the synthesized 4-Benzyloxy-5-bromo-1H-indazole into a standard aluminum DSC pan. Crimp the pan with a pinhole lid to allow for the release of any volatile impurities or trapped moisture.

-

Calibration: Ensure the DSC instrument is calibrated for temperature and enthalpy using a high-purity Indium standard (Melting point: 156.6°C,

: 28.45 J/g). -

Purge Gas: Establish a dry nitrogen purge at a flow rate of 50 mL/min to prevent oxidative degradation during heating.

-

Thermal Method:

-

Equilibrate the sample at 25°C for 5 minutes.

-

Ramp the temperature at a controlled rate of 10°C/min up to 160°C.

-

-

Data Interpretation: A pure sample will exhibit a sharp, endothermic melting peak. The extrapolated onset temperature (

) should be approximately 139°C, and the peak maximum (

References

- Title: US7563906B2 - Indazole derivatives Source: Google Patents URL

- Title: EP2468729B1 - Novel indazole derivative Source: Google Patents URL

Role of 4-Benzyloxy-5-bromo-1h-indazole as a scaffold in medicinal chemistry

An In-depth Technical Guide to the 4-Benzyloxy-5-bromo-1H-indazole Scaffold in Medicinal Chemistry

Abstract

The indazole nucleus is a "privileged scaffold" in medicinal chemistry, forming the structural core of numerous therapeutic agents, including several FDA-approved drugs.[1][2] This guide provides a detailed technical exploration of a specific, highly functionalized indazole derivative: 4-benzyloxy-5-bromo-1H-indazole. We will dissect the strategic importance of its unique substitution pattern, detailing the synergistic roles of the C4-benzyloxy and C5-bromo moieties in facilitating advanced drug design. This document offers researchers, scientists, and drug development professionals a comprehensive overview of the scaffold's synthesis, its application as a versatile intermediate for creating diverse compound libraries, and its proven utility in the design of targeted therapeutics, particularly protein kinase inhibitors. Included are detailed, field-proven experimental protocols and a discussion of the structure-activity relationships that underscore the scaffold's value in modern drug discovery.

The Indazole Scaffold: A Privileged Core in Modern Drug Discovery

The Unique Advantages of the Indazole Moiety

Indazoles, or benzopyrazoles, are bicyclic aromatic heterocycles that have garnered significant attention from medicinal chemists for their wide range of pharmacological activities.[1][3] The indazole ring system is considered a bioisostere of indole, yet it possesses distinct electronic properties.[1] Unlike indole, it features an additional nitrogen atom, which can serve as a hydrogen bond acceptor, while the ring NH group acts as a hydrogen bond donor.[2] This dual functionality allows indazole-based compounds to form critical interactions with biological targets, most notably the hinge region of protein kinases, where they can mimic the adenine core of ATP.[2][4] This ability to engage in key binding motifs is a primary reason for its status as a privileged scaffold.

FDA-Approved Drugs and Clinical Candidates

The therapeutic relevance of the indazole scaffold is firmly established by its presence in several marketed drugs. Notable examples include:

-

Axitinib (Inlyta®): A potent inhibitor of vascular endothelial growth factor receptors (VEGFRs) used in the treatment of renal cell carcinoma.[1]

-

Pazopanib (Votrient®): A multi-kinase inhibitor targeting VEGFR, PDGFR, and c-Kit, approved for renal cell carcinoma and soft tissue sarcoma.[1][2]

-

Granisetron (Kytril®): A selective 5-HT3 receptor antagonist used as an antiemetic to manage nausea and vomiting caused by chemotherapy.[1]

The success of these drugs highlights the scaffold's favorable pharmacokinetic and toxicological profile, spurring further investigation into novel indazole-based therapeutics for a range of diseases, including cancer, inflammation, and neurodegenerative disorders.[3][5]

Decoding the 4-Benzyloxy-5-bromo-1H-indazole Intermediate

The 4-benzyloxy-5-bromo-1H-indazole derivative is not merely a simple building block; it is an intelligently designed intermediate where each substituent serves a strategic purpose in the drug discovery workflow.

Chemical Properties and Structural Features

The physicochemical properties of this scaffold are foundational to its utility in synthesis and its influence on the biological activity of its derivatives.

| Property | Value | Rationale & Significance |

| Molecular Formula | C₁₄H₁₁BrN₂O | Defines the elemental composition. |

| Molecular Weight | 303.16 g/mol | Influences diffusion, solubility, and "drug-likeness" metrics. |

| Appearance | Expected to be an off-white to pale yellow solid. | Basic physical property for handling and identification. |

| Key Functional Groups | Indazole NH (H-bond donor), Pyrazolic N (H-bond acceptor), Aryl Bromide (Synthetic handle), Benzyl Ether (Steric & lipophilic modulator) | These groups dictate the molecule's reactivity and potential for biological target interaction. |

The Strategic Importance of C5-Bromination: A Gateway to Diversity

The bromine atom at the C5-position is the scaffold's primary anchor for diversification. Its true value lies in its reactivity in transition-metal-catalyzed cross-coupling reactions.[4] This functionality is a deliberate design choice, enabling chemists to rapidly generate extensive libraries of analogs for structure-activity relationship (SAR) studies.[4][6]

Causality: The choice of bromine over other halogens like chlorine or iodine is a balance of reactivity and stability. Bromine is sufficiently reactive to participate reliably in reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, yet the C-Br bond is stable enough for the compound to be isolated, purified, and stored. This "tunable reactivity" is crucial for a versatile building block.

The Role of the C4-Benzyloxy Group: A Multi-faceted Modulator

The benzyloxy group at the C4-position serves multiple functions beyond simply acting as a protecting group for a 4-hydroxyindazole.

-

Steric Influence: The bulky benzyloxy group can introduce significant steric hindrance, which can be exploited to achieve selectivity for a specific kinase or protein target. It can orient the rest of the molecule into a more favorable binding conformation or, conversely, prevent it from binding to off-targets that have smaller binding pockets.

-

Hydrophobic and π-Stacking Interactions: The phenyl ring of the benzyl group provides a large, lipophilic surface capable of engaging in favorable hydrophobic or π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) within the target's active site, thereby enhancing binding affinity.

-

Pharmacokinetic (PK) Modulation: This group significantly increases the lipophilicity of the scaffold, which can influence crucial PK properties such as membrane permeability, plasma protein binding, and metabolic stability.

Synthesis and Chemical Transformations

A robust and scalable synthetic route is paramount for the utility of any chemical scaffold. While a specific protocol for 4-benzyloxy-5-bromo-1H-indazole is not widely published, a plausible and chemically sound pathway can be constructed from established methodologies for related indazoles.[7][8]

Proposed Synthetic Pathway

The synthesis can be logically approached in a multi-step sequence starting from a commercially available substituted nitrotoluene. The workflow is designed to strategically install the required functional groups.

Caption: Proposed synthetic workflow for 4-benzyloxy-5-bromo-1H-indazole.

Detailed Experimental Protocol: Synthesis of 4-Benzyloxy-5-bromo-1H-indazole (Proposed)

This protocol is a representative methodology based on standard organic chemistry transformations for analogous systems.[7][9]

Step A: Synthesis of 1-(Benzyloxy)-2-methyl-3-nitrobenzene

-

To a solution of 2-methyl-3-nitrophenol (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add benzyl bromide (BnBr, 1.2 eq) dropwise.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to yield the desired product.

Step B: Reductive Cyclization to form the Indazole Core This step combines several transformations into a plausible one-pot or sequential process common in indazole synthesis.

-

The benzyloxy-nitrobenzene intermediate from Step A is first functionalized at the methyl group, for example, via radical bromination followed by displacement to form an enamine, a common strategy related to the Leimgruber-Batcho synthesis.[7]

-

The resulting intermediate is then subjected to reductive cyclization. To a solution of the intermediate in a mixture of methanol and tetrahydrofuran (MeOH:THF 1:1), add Raney Nickel (catalytic amount).

-

Cool the mixture to 0°C and add hydrazine monohydrate (2.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the combined filtrates under reduced pressure and purify by column chromatography to yield 4-benzyloxy-5-bromo-1H-indazole.

Key Downstream Reaction: Suzuki-Miyaura Cross-Coupling

This reaction exemplifies the utility of the C5-bromo group, enabling the introduction of diverse aryl or heteroaryl moieties.[10]

Caption: General scheme for Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is adapted from procedures for coupling with bromoindazoles.[10][11]

-

In a reaction vessel, combine 4-benzyloxy-5-bromo-1H-indazole (1.0 eq), the desired arylboronic acid or ester (1.2-1.5 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).

-

Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq).

-

Heat the reaction mixture to 80-100°C and stir for 4-12 hours until TLC or LC-MS analysis indicates consumption of the starting material.

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography to obtain the 5-aryl-substituted indazole derivative.

Application as a Scaffold in Kinase Inhibitor Design

The primary application of functionalized indazole scaffolds is in the development of protein kinase inhibitors for oncology and other diseases.[12][13]

The Indazole Core in the Kinase ATP-Binding Site

Protein kinases are a large family of enzymes that catalyze the phosphorylation of substrate proteins.[12] In many cancers, kinases are aberrantly activated, leading to uncontrolled cell proliferation. Kinase inhibitors typically function by competing with ATP for binding in a pocket known as the ATP-binding site. The indazole scaffold is exceptionally well-suited for this role.[4] The N1-H acts as a hydrogen bond donor and the N2 atom acts as a hydrogen bond acceptor, allowing the scaffold to form two or three critical hydrogen bonds with the "hinge region" of the kinase, effectively anchoring the inhibitor in place.[2]

Case Study: Structure-Activity Relationship (SAR)

By using the 4-benzyloxy-5-bromo-1H-indazole scaffold, a medicinal chemist can systematically explore the SAR. The C5 position, modified via Suzuki coupling, can explore a "selectivity pocket," while modifications to the benzyloxy group (or its replacement) can optimize interactions in another region of the binding site.

| Compound | R Group at C5 (via Suzuki) | Kinase Target IC₅₀ (nM) | Rationale for Change |

| Lead-1 | Phenyl | 500 | Establishes baseline potency. |

| Lead-2 | 4-Pyridyl | 150 | Introduces a hydrogen bond acceptor, potentially interacting with a charged residue in the selectivity pocket. |

| Lead-3 | 3-Aminophenyl | 80 | The amino group can form an additional key hydrogen bond or salt bridge, significantly boosting affinity. |

| Lead-4 | 3,5-Dimethoxyphenyl | 450 | Bulky methoxy groups may cause a steric clash, reducing potency but potentially increasing selectivity against other kinases. |

This table presents hypothetical but plausible data based on established SAR principles for kinase inhibitors.[12][14]

Visualizing the Mechanism: A General Kinase Inhibition Pathway

The ultimate goal of an indazole-based kinase inhibitor is to block a pathogenic signaling cascade.

Caption: Inhibition of a generic RTK signaling pathway by an indazole-based drug.

Future Perspectives and Conclusion

While the 4-benzyloxy-5-bromo-1H-indazole scaffold is a powerful tool for developing kinase inhibitors, its utility is not confined to this target class. Researchers are increasingly exploring indazole derivatives for other therapeutic areas:

-

Neurodegenerative Diseases: Indazole-based compounds are being investigated as inhibitors of enzymes like GSK-3β and LRRK2 for Alzheimer's and Parkinson's disease.[5][15][16] Some derivatives also show promise as multitarget agents, inhibiting cholinesterases and BACE1.[17][18]

-

Anti-inflammatory Agents: Derivatives have shown potential as inhibitors of enzymes like cyclooxygenase-2 (COX-2).[19]

-

Antimicrobial and Antiviral Agents: The scaffold is being explored for the development of new treatments for infectious diseases.[10]

References

-

Jadhav, S. B., et al. (2024). Design, Synthesis and Biological Evaluation of Derivatives Bearing Indazole Scaffold. Polycyclic Aromatic Compounds. Available at: [Link]

-

Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Available at: [Link]

-

Li, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. ResearchGate. Available at: [Link]

-

Bhat, U. V., et al. (2025). Recent Advances in Indazole-Derived Heterocycles: Synthetic Strategies, Functionalization, and Therapeutic Potential. Journal of Chemistry. Available at: [Link]

-

Kumar, A., et al. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

-

Claramunt, R. M., et al. (2011). Synthesis and biological evaluation of indazole derivatives. European Journal of Medicinal Chemistry. Available at: [Link]

-

Gribova, O. A., et al. (2025). New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds. Medicinal Chemistry. Available at: [Link]

-

Claramunt, R. M., et al. (2011). Synthesis and biological evaluation of indazole derivatives. ResearchGate. Available at: [Link]

-

Semantic Scholar (Date not available). development of 1h-indazole derivatives as anti-inflammatory agents using computational. Semantic Scholar. Available at: [Link]

-

Denya, I., Malan, S.F., & Joubert, J. (2022). Importance of Indazole against Neurological Disorders. Current Drug Targets. Available at: [Link]

-

Tandon, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]

-

Sapeta, K., & Kerr, M. A. (Date not available). Previous discussion of the synthesis and chemical reactivity of 1H-indazoles. Science of Synthesis. Available at: [Link]

-

Tran, P., et al. (2023). Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. Letters in Drug Design & Discovery. Available at: [Link]

-

Abdel-Aziem, A., et al. (2024). N1‐Benzoylated 5‐(4‐pyridinyl)indazole‐based kinase inhibitors: Attaining haspin and Clk4 selectivity via modulation of. Archiv der Pharmazie. Available at: [Link]

-

de la Torre, J. C., et al. (2022). Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Taylor & Francis (Date not available). Indazole – Knowledge and References. Taylor & Francis. Available at: [Link]

-

Asif, M. (2014). Benzisoxazole: a privileged scaffold for medicinal chemistry. RSC Advances. Available at: [Link]

-

de la Torre, J. C., et al. (2022). Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Ohno, H., et al. (2016). Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

-

ResearchGate (2025). Indazole Derivatives: Promising Anti-tumor Agents. ResearchGate. Available at: [Link]

-

de Moraes, M. C., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry. Available at: [Link]

Sources

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. benchchem.com [benchchem.com]

- 5. benthamscience.com [benthamscience.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 4-BROMO-6-FLUORO (1H)INDAZOLE synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. Thieme E-Books & E-Journals [thieme-connect.de]

- 10. New Indazole Derivatives as Potential Scaffolds for the Development of Anticancer, Antiviral, and Anti-tuberculosis Chemotherapeutic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. publikationen.sulb.uni-saarland.de [publikationen.sulb.uni-saarland.de]

- 12. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Multitarget drugs as potential therapeutic agents for alzheimer's disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Multitarget drugs as potential therapeutic agents for alzheimer’s disease. A new family of 5-substituted indazole derivatives as cholinergic and BACE1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Structural Elucidation of 4-Benzyloxy-5-bromo-1H-indazole: A Crystallographic Whitepaper